Shorter Synthetic Sequence: Aldehyde Route Reduces Risperidone Intermediate Steps by Two vs. the Pyrrolo-Pyrimidine Route
The inventive aldehyde‑based process proceeds from the hydroxyethyl intermediate (X) via oxidation to aldehyde (II), followed by condensation with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (IV) to enamine (III) and reduction to risperidone, constituting a three‑step sequence from X to the final API. In contrast, the alternative route described in ES2074966 requires a five‑step sequence (VIII to risperidone) involving the chloroethyl intermediate (V) [1]. The two‑step reduction in step count eliminates two isolations and two unit operations, directly translating to reduced manufacturing cycle time.
| Evidence Dimension | Number of synthetic steps from advanced intermediate to risperidone |
|---|---|
| Target Compound Data | 3 steps (from X: oxidation → condensation → reduction) |
| Comparator Or Baseline | 5 steps (from VIII via chloroethyl intermediate V, as per ES2074966) |
| Quantified Difference | 2 fewer steps (40% reduction in step count) |
| Conditions | Patent disclosure WO 2003/074522 A1 (also US 2005/0143395 A1); route comparison provided in the 'Background' section. |
Why This Matters
Eliminating two steps reduces process mass intensity, analytical testing burden, and cycle time, directly lowering cost-of-goods and improving throughput in a GMP manufacturing environment.
- [1] Fernandez-Cano, D. et al. Process for preparing 3-(2-(4-(6-fluorobenzo(d)isoxazol-3-yl)-piperidin-1-yl)-ethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido-(1,2-a)pyrimidin-4-one. U.S. Patent Application Publication No. 2005/0143395 A1, June 30, 2005. View Source
